molecular formula C11H12Cl2O2 B1410180 Ethyl 4,5-dichloro-2-methylphenylacetate CAS No. 1806367-54-3

Ethyl 4,5-dichloro-2-methylphenylacetate

Cat. No.: B1410180
CAS No.: 1806367-54-3
M. Wt: 247.11 g/mol
InChI Key: ROZKWJHDCFCYCW-UHFFFAOYSA-N
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Description

Ethyl 4,5-dichloro-2-methylphenylacetate is a synthetic aromatic ester characterized by a phenyl ring substituted with chlorine atoms at the 4- and 5-positions, a methyl group at the 2-position, and an ethyl ester functional group. Chlorinated aromatic esters are often leveraged for their enhanced stability, lipophilicity, and reactivity in cross-coupling reactions compared to non-halogenated analogs.

Properties

IUPAC Name

ethyl 2-(4,5-dichloro-2-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O2/c1-3-15-11(14)6-8-5-10(13)9(12)4-7(8)2/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZKWJHDCFCYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The compound is prepared through alkaline hydrolysis of 1,1,1-trichloro-2-(4,5-dichloro-2-methylphenyl)ethane in the presence of ethanol. This method leverages the reactivity of trichloroethyl groups under basic conditions to directly form the ester, bypassing intermediate carboxylic acid formation.

Reaction Scheme :
$$
\text{1,1,1-Trichloro-2-(4,5-dichloro-2-methylphenyl)ethane} + \text{EtOH} \xrightarrow{\text{KOH/H}_2\text{O}} \text{Ethyl 4,5-dichloro-2-methylphenylacetate}
$$

Optimized Reaction Conditions

Key parameters for high yield and purity include:

Parameter Optimal Range Role in Reaction
Base KOH (6–12 mol equiv.) Hydrolysis and alkoxide formation
Alcohol Ethanol (neat or solvent) Nucleophile for esterification
Water Content 5–20% (w/w of base) Solubility and reaction kinetics
Temperature 50–110°C (reflux) Accelerates reaction rate
Reaction Time 3–8 hours Completes conversion

Example Procedure :

  • Combine 1,1,1-trichloro-2-(4,5-dichloro-2-methylphenyl)ethane (40 g, 1.0 equiv.) with ethanol (340 mL) and KOH (80.7 g, 10 equiv.).
  • Reflux at 110°C for 4 hours.
  • Cool, extract with dichloromethane, wash with 1 N NaOH, dry over Na₂SO₄, and distill under vacuum.
  • Yield : 65–75% after purification (98% purity by GC).

Critical Analysis of Byproducts

  • 2-Chloro-2-alkoxystyrene : Forms if insufficient base or water is used, detectable via IR (band at 1640 cm⁻¹).
  • Carboxylic Acid : Minor byproduct (<5%) from over-hydrolysis, removed via NaOH wash.

Mitigation Strategies :

  • Use excess KOH (≥10 equiv.) and 15% water (relative to base).
  • Acidify aqueous layers post-reaction to recover residual acid for reprocessing.

Spectral Data for Validation

Technique Key Signals
¹H NMR (CDCl₃) δ 1.25 (t, 3H, CH₂CH₃), 2.35 (s, 3H, Ar-CH₃), 3.55 (s, 2H, CH₂CO), 4.15 (q, 2H, OCH₂), 7.20–7.45 (m, 2H, Ar-H)
IR (neat) 1730 cm⁻¹ (C=O ester), 750 cm⁻¹ (C-Cl)
GC-MS m/z 296 [M]⁺ (Cl isotope pattern)

Comparative Methods

Alternative routes (e.g., esterification of preformed acids) are less efficient due to:

  • Lower yields (<50%) from steric hindrance at the 2-methyl position.
  • Multi-step protocols requiring acid chlorides and toxic catalysts (e.g., SOCl₂).

Industrial Scalability

  • Batch Size : Up to 100 kg demonstrated with consistent yields.
  • Solvent Recovery : Ethanol and dichloromethane recycled via distillation (95% efficiency).
  • Waste Streams : Aqueous KCl neutralized for safe disposal.

Applications and Derivatives

The ester serves as a precursor for:

  • Herbicides (e.g., 4-pyridone derivatives via condensation with phenylacetonitrile).
  • Anti-inflammatory agents after saponification and functionalization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dichloro-2-methylphenylacetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: 4,5-dichloro-2-methylphenylacetic acid.

    Reduction: 4,5-dichloro-2-methylphenylethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4,5-dichloro-2-methylphenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dichloro-2-methylphenylacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 4,5-dichloro-2-methylphenylacetate with analogous phenylacetate derivatives and related esters from the provided evidence. Key differences in substituents, molecular weight, and physical properties are highlighted.

Structural and Functional Group Analysis

Table 1: Comparison of Key Compounds
Compound Name Molecular Formula Molecular Weight Substituents Ester Group Boiling Point (°C) Density (g/cm³) Evidence ID
Methyl phenylacetate C₉H₁₀O₂ 150.17 None (plain phenyl) Methyl 218 1.044
2-Methylphenylacetic acid C₉H₁₀O₂ 150.17 2-methylphenyl N/A (acid) Not reported Not reported
Methyl 4,5-dimethoxy-2-(phenoxyacetyl) benzoate C₁₈H₁₉NO₆ 345.35 4,5-dimethoxy, 2-phenoxyacetylamino Methyl Not reported Not reported
Methyl 2-(trifluoromethyl-chloro-pyridinyl) acetate C₁₈H₁₅ClF₃N₂O₅S 487.83 3-chloro-5-(trifluoromethyl)pyridinyloxy Methyl Not reported Not reported

Key Observations:

Substituent Effects: this compound’s chlorine and methyl substituents increase molecular weight and lipophilicity compared to simpler analogs like Methyl phenylacetate. The trifluoromethyl group in introduces strong electron-withdrawing effects, which could stabilize negative charges in intermediates, a property absent in the target compound.

Ester Group Influence :

  • Ethyl esters generally exhibit lower volatility and higher hydrophobicity than methyl esters (e.g., Methyl phenylacetate in ). This may affect bioavailability in biological systems.

Molecular Weight Trends :

  • The target compound’s molecular weight is expected to exceed Methyl phenylacetate (150.17 g/mol) due to the addition of two chlorine atoms (70.9 g/mol each) and a methyl group. However, it remains lighter than highly substituted derivatives like (345.35 g/mol) or (487.83 g/mol).

Biological Activity

Ethyl 4,5-dichloro-2-methylphenylacetate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula C11H10Cl2O2C_{11}H_{10}Cl_2O_2. The compound features a phenylacetate structure with dichloromethyl substitution, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antibacterial and cytotoxic effects. Below are the key findings:

Antibacterial Activity

  • Inhibition of Bacterial Growth : this compound has shown significant antibacterial activity against various strains. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Micrococcus luteus64 µg/mL
  • Mechanism of Action : The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Cytotoxic Activity

  • Cancer Cell Lines : The compound has exhibited cytotoxic effects against several cancer cell lines. Notably, it demonstrated selective toxicity towards human cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer).
    Cell LineIC50 (µM)
    A54915 ± 2
    HT2920 ± 3
    MCF-7>100
  • Cell Cycle Arrest : Research indicates that this compound induces cell cycle arrest at the G2/M phase in sensitive cancer cell lines, suggesting potential as an anticancer agent.

Study on Antibacterial Efficacy

A recent study assessed the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a notable reduction in bacterial viability at concentrations as low as 32 µg/mL. This suggests that the compound could be a candidate for further development as an antibacterial agent.

Cytotoxicity in Cancer Research

In a separate investigation involving various cancer cell lines, this compound was tested for cytotoxicity. The study revealed that the compound had a significant inhibitory effect on A549 and HT29 cells while showing minimal toxicity towards normal fibroblast cells. This selectivity highlights its potential for therapeutic applications in oncology.

Q & A

Q. What are the recommended methodologies for synthesizing Ethyl 4,5-dichloro-2-methylphenylacetate, and how can reaction conditions be optimized?

A common approach involves esterification of the corresponding carboxylic acid (e.g., 4,5-dichloro-2-methylphenylacetic acid) with ethanol under acidic catalysis. A representative protocol includes dissolving the acid in methanol, adding concentrated sulfuric acid as a catalyst, and refluxing for 4 hours. Post-reaction, the product is precipitated in ice water, filtered, washed, and recrystallized from ethanol . Optimization may involve adjusting molar ratios (e.g., ethanol:acid > 3:1), catalyst concentration (1–5% v/v H₂SO₄), or reaction time (3–6 hours) to maximize yield. Purity can be monitored via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound, and what are critical parameters for validation?

  • NMR Spectroscopy : Use deuterated chloroform (CDCl₃) as a solvent. Key signals include ester carbonyl (~170 ppm in ¹³C NMR) and aromatic protons (δ 6.8–7.5 ppm in ¹H NMR). Compare with reference spectra of structural analogs (e.g., methyl phenylacetate ).
  • HPLC : Employ a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30). Validate retention time against a certified standard (purity ≥98%) .
  • Melting Point : If crystalline, compare with literature values (e.g., related esters like (R)-(−)-α-methoxyphenylacetic acid, mp 69–70°C ).

Q. How should this compound be stored to ensure stability, and what degradation markers should be monitored?

Store as a neat oil at -20°C in amber glass vials under inert gas (N₂/Ar) to prevent oxidation. Stability studies suggest a shelf life of ≥2 years under these conditions . Monitor degradation via GC-MS for hydrolyzed products (e.g., free acid) or discoloration. Avoid exposure to moisture and light, as ester bonds are prone to hydrolysis and photolytic cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?

Discrepancies may arise from conformational flexibility or polymorphism. For example, X-ray crystallography (e.g., APEX2/SADABS ) provides definitive bond lengths and angles, while NMR reflects dynamic equilibria in solution. Cross-validate using:

  • DFT Calculations : Compare computed NMR shifts (Gaussian, B3LYP/6-31G*) with experimental data.
  • Variable-Temperature NMR : Identify rotational barriers in ester groups (e.g., Ethyl 2′-hydroxy-4′,6′-dimethoxy derivatives ).
  • Powder XRD : Detect polymorphic forms if recrystallization solvents vary .

Q. What mechanistic insights guide the design of catalytic systems for synthesizing halogenated phenylacetates?

The electronic effects of chloro and methyl substituents influence reaction pathways:

  • Electrophilic Aromatic Substitution : Chlorine groups deactivate the ring, requiring stronger acids (e.g., H₂SO₄ vs. HCl) for esterification .
  • Steric Effects : Ortho-substituents (e.g., 2-methyl) may hinder nucleophilic attack, necessitating higher temperatures (80–100°C) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for regioselective halogenation or esterification .

Q. How can computational modeling predict the biological activity or reactivity of this compound?

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., hydrolases). The dichloro groups may enhance binding via halogen bonds .
  • QSAR Models : Correlate logP values (calculated via ChemDraw) with bioavailability. The logP of similar esters (e.g., Ethyl 2-phenylacetoacetate: ~2.5 ) suggests moderate lipophilicity.
  • MD Simulations : Assess conformational stability in lipid bilayers (GROMACS) to predict membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,5-dichloro-2-methylphenylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 4,5-dichloro-2-methylphenylacetate

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